
4-Ethyl-4-hydroxymethyl-2-oxazolidinone
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Overview
Description
4-Ethyl-4-hydroxymethyl-2-oxazolidinone is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
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Antibacterial Activity :
- 4-Ethyl-4-hydroxymethyl-2-oxazolidinone has been investigated for its potential as an antibacterial agent, particularly against Gram-positive bacteria. Studies have shown that modifications in its molecular structure can enhance its efficacy against resistant strains .
- A library of oxazolidinones, including this compound, was evaluated for their activity against various bacterial strains, revealing critical structure-activity relationships that inform future drug design .
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Asymmetric Synthesis :
- The compound is utilized in asymmetric synthesis due to its chiral nature. It serves as a chiral auxiliary in various reactions, facilitating the production of optically active compounds .
- Its synthesis often involves cyclization reactions with amino alcohols and carbonyl compounds, demonstrating versatility in synthetic pathways.
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Enzyme Mechanism Studies :
- Research has highlighted the interactions of this compound with specific enzymes, providing insights into its mechanism of action. This understanding aids in the design of inhibitors or modulators that can precisely target biological pathways.
Structural Studies
- Structure-Uptake Relationship Studies :
- Comparative Analysis :
- Comparative studies with structurally similar compounds (e.g., 4-Phenyl-2-Oxazolidinone) highlight the unique properties of this compound, such as differences in steric hindrance and electronic distribution that affect reactivity and biological activity.
Data Tables
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Ethyl and hydroxymethyl groups at 4-position | Chiral; modulates enzyme activities |
4-Phenyl-2-Oxazolidinone | Contains a phenyl group | Different steric/electronic properties |
(S)-4-Methyl-2-Oxazolidinone | Methyl group at the 4-position | Variations in reactivity compared to ethyl |
4-Benzyl-2-Oxazolidinone | Contains a benzyl group | Alters steric hindrance/electronic distribution |
Case Studies
- Antibacterial Efficacy : A study published in PMC reported on a series of oxazolidinones including this compound being tested against resistant strains of Staphylococcus aureus and Escherichia coli. The research found that certain structural modifications led to enhanced antibacterial activity, demonstrating the compound's potential as a lead structure for new antibiotics .
- Synthesis Optimization : Another study focused on optimizing the synthesis routes for producing this compound efficiently. Techniques such as using tetraarylphosphonium salts as catalysts were employed to facilitate reactions involving glycidols with isocyanates, leading to higher yields of 4-hydroxymethyl-substituted oxazolidinones.
Properties
CAS No. |
162632-59-9 |
---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO3/c1-2-6(3-8)4-10-5(9)7-6/h8H,2-4H2,1H3,(H,7,9) |
InChI Key |
FCMBXDLFGKHPLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(=O)N1)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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